molecular formula C14H18N2O4 B13969837 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester CAS No. 63867-70-9

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester

Cat. No.: B13969837
CAS No.: 63867-70-9
M. Wt: 278.30 g/mol
InChI Key: LFBFQFBQSDLVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester is a piperidine-based ester derivative characterized by a nitro group at the 4-position of the piperidine ring and a 3,5-dimethylphenyl (xylyl) ester moiety. Piperidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The nitro group in the 4-position likely enhances electrophilicity, influencing reactivity in synthetic pathways or interactions with biological targets.

Properties

CAS No.

63867-70-9

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

(3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-10-8-12(9-11(2)13(10)16(18)19)20-14(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

LFBFQFBQSDLVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthesis of Nipecotic Acid

Nipecotic acid (1-piperidinecarboxylic acid) is typically prepared via catalytic hydrogenation of pyridinecarboxylic acids. For example:

Conditions Table:

Step Reagents/Conditions Yield Source
Hydrogenation 3-pyridinecarboxylic acid, Pd/C, H₂ (5 MPa), 90–100 °C 96.89%

Nitration of 3,5-Dimethylphenol

The 4-nitro-3,5-xylyl group is synthesized via nitration of 3,5-dimethylphenol:

  • Nitration : A mixture of concentrated HNO₃ and H₂SO₄ at 0–5 °C introduces the nitro group para to the hydroxyl group, guided by the methyl substituents’ directing effects.

Reaction Scheme:
$$
\text{3,5-Dimethylphenol} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3, 0–5^\circ \text{C}} \text{4-Nitro-3,5-dimethylphenol}
$$

Esterification Strategies

Esterification of nipecotic acid with 4-nitro-3,5-dimethylphenol faces challenges due to the phenol’s low nucleophilicity. Two approaches are viable:

a. Acid Chloride Intermediate

  • Convert nipecotic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • React with 4-nitro-3,5-dimethylphenol in the presence of a base (e.g., pyridine).

Example Conditions:

Step Reagents/Conditions Yield Source
Acid chloride formation Nipecotic acid, SOCl₂, reflux 85–90%
Esterification Acid chloride, 4-nitro-3,5-dimethylphenol, pyridine, 0–25°C 70–75%

b. Coupling Reagent-Mediated Esterification
Use carbodiimide reagents (e.g., DCC or EDCl) with DMAP as a catalyst:
$$
\text{Nipecotic acid} + \text{4-Nitro-3,5-dimethylphenol} \xrightarrow[\text{DMAP}]{\text{DCC, CH}2\text{Cl}2} \text{Target Ester}
$$

Optimization Note:

  • tert-Butyl ester protection of nipecotic acid (e.g., using Boc₂O) may improve stability during nitration steps, as seen in analogous syntheses.

Critical Analysis of Challenges

  • Regioselectivity : Nitration must occur para to the hydroxyl group; competing ortho/meta products are minimized due to steric and electronic effects of methyl groups.
  • Esterification Efficiency : Phenolic esters often require activated acylating agents (e.g., acid chlorides) or coupling reagents for satisfactory yields.
  • Purification : Chromatography or recrystallization may be needed due to polar byproducts.

Proposed Data Tables

Table 1: Comparative Efficiency of Esterification Methods

Method Reagents Temperature Yield
Acid chloride SOCl₂, pyridine 0–25°C 70–75%
DCC/DMAP DCC, DMAP, CH₂Cl₂ RT 65–70%

Table 2: Physicochemical Properties

Property Value Source
Melting point 273–278°C (nipecotic acid)
Solubility Insoluble in methanol

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted derivatives and hydrolyzed carboxylic acids .

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with specific receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Primary Applications References
This compound 4-nitro, 3,5-dimethylphenyl ester C₁₆H₂₀N₂O₄* 304.34 g/mol† Not explicitly reported N/A
4-Anilino-1-Cbz-piperidine 4-phenylamino, 1-carboxybenzyl ester C₁₉H₂₂N₂O₂ 310.4 g/mol Fentanyl precursor synthesis
Picaridin (KBR 3023) 2-(2-hydroxyethyl), 1-methylpropyl ester C₁₂H₂₃NO₂ 229.32 g/mol Insect repellent
4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester 4-hydroxy-2-methyl, tert-butyl ester C₁₁H₂₁NO₃ 215.29 g/mol Pharmaceutical intermediate
1-Piperidinecarboxylic acid, 4-amino-, benzyl ester hydrochloride 4-amino, benzyl ester (hydrochloride salt) C₁₃H₁₈ClN₂O₂ 282.75 g/mol Unspecified (research chemical)

*Estimated based on structural analysis. †Calculated from molecular formula.

Key Differences and Implications

Substituent Effects on Reactivity and Stability

  • Nitro Group vs. This may render the nitro compound more reactive in synthetic pathways but less stable under basic or reducing conditions.
  • Ester Moieties : The 3,5-xylyl ester (bulky aromatic group) enhances lipophilicity compared to Picaridin’s aliphatic 1-methylpropyl ester. This could improve membrane permeability in biological systems but reduce aqueous solubility .

Environmental and Metabolic Fate

  • Picaridin and its degradation products (e.g., bayrepel acid) have been detected in water systems, raising concerns about environmental persistence . The nitro-xylyl ester’s stability and degradation pathways remain unstudied, but its aromatic ester may resist hydrolysis compared to aliphatic esters like Picaridin’s .

Biological Activity

1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester (CAS No. 63867-70-9) is a chemical compound notable for its unique structure and potential biological activities. This compound features a piperidine ring and a nitro-substituted xylyl ester, which contribute to its interactions with biological systems. Research into its biological activity has revealed promising applications in various fields, including medicinal chemistry and agrochemicals.

The compound's chemical properties are summarized in the following table:

PropertyValue
Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol
IUPAC Name (3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate
CAS Number 63867-70-9
InChI Key LFBFQFBQSDLVKV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the piperidine ring can engage with specific receptors, modulating their activity and influencing cellular pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents in pharmaceuticals.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms that involve cell cycle arrest and modulation of signaling pathways associated with tumor growth .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of various piperidine derivatives found that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of common antibiotics, indicating its potential as a lead compound for new antimicrobial agents.
  • Cancer Cell Line Testing : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting the compound's role as an anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

CompoundBiological Activity
1-Piperidinecarboxylic acid, 4-amino-3,5-xylyl ester Exhibits enhanced anticancer properties due to amino group substitution.
1-Piperidinecarboxylic acid, 4-nitro-2,6-xylyl ester Shows similar antimicrobial activity but differs in selectivity against certain bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.